Cas no 68748-24-3 (N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide)

N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide structure
68748-24-3 structure
Nome del prodotto:N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide
Numero CAS:68748-24-3
MF:C50H62N12O13S
MW:1071.16488981247
CID:1731042
PubChem ID:153047

N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide
    • N-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-25-(quinoxaline-2-carbonylamino)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexazacyclohexacos-12-yl]quinoxa
    • 68748-24-3
    • Quinomycin A, 3-(N-methylcysteine)-7-(N-methyl-3-oxoalanine)- 8,4,4
    • Inchi: InChI=1S/C50H62N12O13S/c1-25(2)39-49(72)74-22-36(58-42(65)34-20-52-30-16-12-14-18-32(30)56-34)44(67)54-28(6)46(69)60(8)38(24-76)48(71)62(10)40(26(3)4)50(73)75-23-35(57-41(64)33-19-51-29-15-11-13-17-31(29)55-33)43(66)53-27(5)45(68)59(7)37(21-63)47(70)61(39)9/h11-21,25-28,35-40,76H,22-24H2,1-10H3,(H,53,66)(H,54,67)(H,57,64)(H,58,65)
    • Chiave InChI: SYDIHCBTSXCXNQ-UHFFFAOYSA-N
    • Sorrisi: CC1C(=O)N(C(C(=O)N(C(C(=O)OCC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C2=NC3=CC=CC=C3N=C2)C(C)C)C)C=O)C)C)NC(=O)C4=NC5=CC=CC=C5N=C4)C(C)C)C)CS)C

Proprietà calcolate

  • Massa esatta: 1070.42846
  • Massa monoisotopica: 1070.428
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 76
  • Conta legami ruotabili: 8
  • Complessità: 2160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 320Ų
  • XLogP3: 1.5

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 1414.4°C at 760 mmHg
  • Punto di infiammabilità: 809.2°C
  • Indice di rifrazione: 1.639
  • PSA: 318.87

N,N'-[6-formyl-4,7,9,17,20,22-hexamethyl-2,5,8,11,15,18,21,24-octaoxo-3,16-di(propan-2-yl)-19-(sulfanylmethyl)-1,14-dioxa-4,7,10,17,20,23-hexaazacyclohexacosane-12,25-diyl]diquinoxaline-2-carboxamide Letteratura correlata

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.